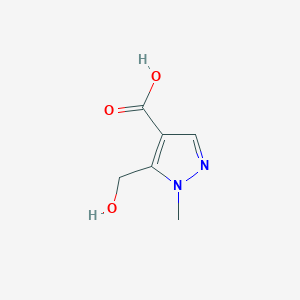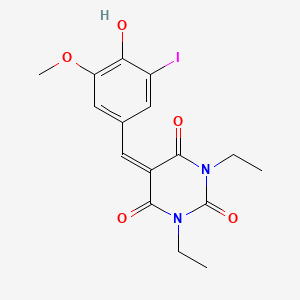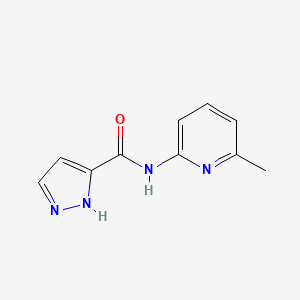![molecular formula C15H17N5 B14923291 4-(1'-Ethyl-5'-methyl-1H,1'H-[3,4'-bipyrazol]-1-yl)aniline](/img/structure/B14923291.png)
4-(1'-Ethyl-5'-methyl-1H,1'H-[3,4'-bipyrazol]-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1’-Ethyl-5’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)aniline is a complex organic compound that belongs to the class of bipyrazoles. This compound is characterized by the presence of two pyrazole rings connected through a single nitrogen atom, with an aniline group attached to one of the pyrazole rings. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1’-Ethyl-5’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)aniline typically involves the reaction of ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates with phenylhydrazine. This reaction forms the corresponding hydrazones, which are then converted to ethyl 1’-aryl-4-formyl-5’-methyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-3’-carboxylates by treatment with the Vilsmeier–Haack reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(1’-Ethyl-5’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The aniline group allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.
Scientific Research Applications
4-(1’-Ethyl-5’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 4-(1’-Ethyl-5’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-1H-pyrazol-4-yl)aniline
- 4-(1-Methyl-1H-pyrazol-5-yl)aniline
- 1-(4-Aminophenyl)-3,5-dimethylpyrazole
Uniqueness
4-(1’-Ethyl-5’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)aniline is unique due to its bipyrazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H17N5 |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
4-[3-(1-ethyl-5-methylpyrazol-4-yl)pyrazol-1-yl]aniline |
InChI |
InChI=1S/C15H17N5/c1-3-19-11(2)14(10-17-19)15-8-9-20(18-15)13-6-4-12(16)5-7-13/h4-10H,3,16H2,1-2H3 |
InChI Key |
HCEDCZRIDVLHRB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NN(C=C2)C3=CC=C(C=C3)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14923208.png)
![2-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-4,6-dimethylphenol](/img/structure/B14923216.png)
![3-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14923219.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B14923236.png)
![3,6-dicyclopropyl-N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14923237.png)


![N'-[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]-2-(naphthalen-2-yloxy)propanehydrazide](/img/structure/B14923255.png)
![N'-[(Z)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B14923261.png)
![N'-[4-(2-methylbutan-2-yl)cyclohexylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B14923267.png)
![1-ethyl-5-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B14923286.png)
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14923303.png)

![1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B14923309.png)
